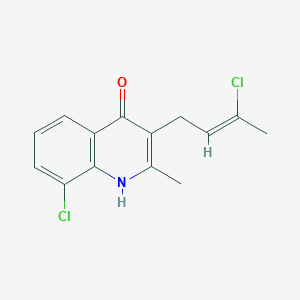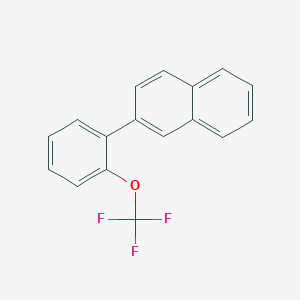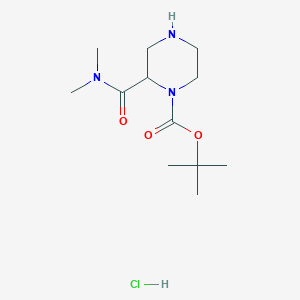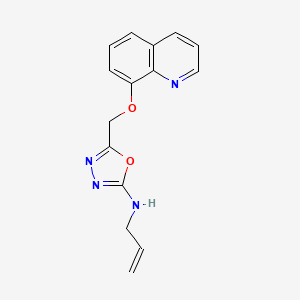
2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and chlorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 2-Bromo-3,4-dihydronaphthalen-1(2H)-one
- 5,6-Dichloro-3,4-dihydronaphthalen-1(2H)-one
- 2-Bromo-5,6-dichloronaphthalene
Uniqueness
The presence of both bromine and chlorine atoms in 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to other similar compounds
特性
分子式 |
C10H7BrCl2O |
|---|---|
分子量 |
293.97 g/mol |
IUPAC名 |
2-bromo-5,6-dichloro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H7BrCl2O/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h2,4,7H,1,3H2 |
InChIキー |
WAPCUGYAADXTKA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2Cl)Cl)C(=O)C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)


![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)



